

Introduction: The Significance of Precise Characterization

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Compound of Interest

Compound Name:	2-Bromo-4'-chloro-5-methoxybenzophenone
Cat. No.:	B1292212

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In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification and characterization of molecular entities are foundational to progress.

Intermediates such as **2-Bromo-4'-chloro-5-methoxybenzophenone**, a substituted benzophenone, represent critical building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The benzophenone scaffold itself is ubiquitous in medicinal chemistry, appearing in drugs like the anti-inflammatory ketoprofen and the Parkinson's treatment tolcapone. Therefore, the ability to confirm the identity, molecular weight, and purity of its derivatives is not merely a procedural step but a cornerstone of scientific integrity and developmental success.

This guide provides a comprehensive, in-depth technical overview of the methodologies employed to determine and confirm the molecular weight and structure of **2-Bromo-4'-chloro-5-methoxybenzophenone**. Moving beyond a simple statement of values, we will explore the causality behind the selection of analytical techniques, the interpretation of the data generated, and the creation of a self-validating system of characterization that ensures trustworthiness and reproducibility in a research and development setting.

Compound Identity and Physicochemical Properties

Before delving into experimental determination, it is essential to establish the theoretical and reported properties of the target compound. This data serves as the benchmark against which all experimental results are compared.

Property	Value	Source(s)
Chemical Name	(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone	
CAS Number	746651-89-8	[1]
Molecular Formula	C ₁₄ H ₁₀ BrClO ₂	[2]
Molecular Weight	325.59 g/mol (Nominal)	
Melting Point	81-83 °C	
Purity	≥97% (Typical)	

Part 1: Definitive Molecular Weight and Formula by High-Resolution Mass Spectrometry (HRMS)

While nominal molecular weight provides a basic identifier, it is insufficient for unambiguous confirmation, as multiple molecular formulas can share the same nominal mass. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of measuring mass to several decimal places. This precision allows for the determination of the exact molecular formula by leveraging the non-integer masses of isotopes (e.g., ¹H = 1.00783 amu, ¹⁶O = 1.59949 amu).[3][4][5]

Causality of Method Selection: Why HRMS is Essential

The choice of HRMS is dictated by the need for absolute certainty. For a compound like **2-Bromo-4'-chloro-5-methoxybenzophenone**, which may be a precursor in a regulated drug development pipeline, confirming the elemental composition is non-negotiable. HRMS provides this confirmation, directly validating the synthetic outcome and ruling out isobaric (same nominal mass) impurities.

Experimental Protocol: HRMS Analysis

- Sample Preparation:
 - Accurately weigh ~1 mg of the compound.

- Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.
- Instrumentation and Parameters:
 - Instrument: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for benzophenones, which can be protonated at the carbonyl oxygen.
 - Mass Analyzer Mode: Set to a high-resolution mode (resolving power > 60,000).
 - Mass Range: Scan a range that comfortably includes the expected molecular ion, e.g., m/z 100-500.
 - Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.
- Data Acquisition and Analysis:
 - Inject the sample solution.
 - Identify the ion cluster corresponding to the protonated molecule, $[M+H]^+$.
 - Determine the exact mass of the monoisotopic peak (the peak containing only the most abundant isotopes: ^{12}C , 1H , ^{79}Br , ^{35}Cl , ^{16}O).
 - Utilize the instrument's software to generate a predicted molecular formula based on the measured exact mass, with a mass tolerance set to < 5 ppm.

Expected Results and Interpretation

1. Exact Mass Confirmation: The calculated exact mass for the protonated molecule $[C_{14}H_{11}BrClO_2]^+$ is 324.9734. An experimentally measured mass within 5 ppm of this value

provides strong evidence for the proposed molecular formula.

2. Isotopic Pattern Validation: A key validating feature is the distinctive isotopic pattern generated by the presence of both bromine ($^{79}\text{Br}:\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}:\text{Cl} \approx 3:1$).^{[6][7]} ^[8] This results in a characteristic cluster of peaks for the molecular ion.

Ion	Relative Mass (m/z)	Expected Relative Intensity	Contributing Isotopes
$[\text{M}+\text{H}]^+$	324.9734	100%	$^{79}\text{Br}, ^{35}\text{Cl}$
$[\text{M}+2+\text{H}]^+$	326.9714	~130%	$^{81}\text{Br}, ^{35}\text{Cl}$ OR $^{79}\text{Br}, ^{37}\text{Cl}$
$[\text{M}+4+\text{H}]^+$	328.9684	~32%	$^{81}\text{Br}, ^{37}\text{Cl}$

Observing this specific intensity pattern is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule, making the identification highly trustworthy.

Caption: Overall analytical workflow for compound characterization.

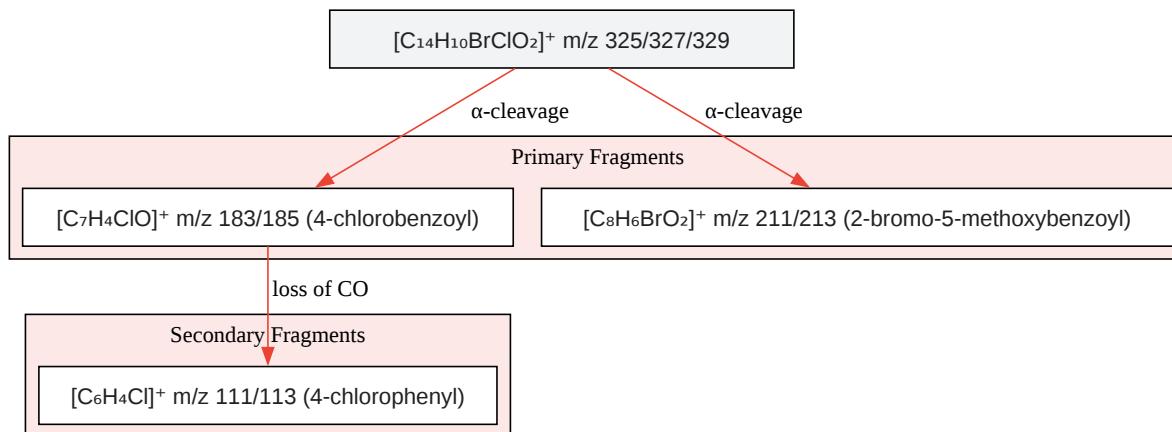
Electron Ionization (EI) Fragmentation Pathway

For structural insights, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often used. EI is a harder ionization technique that causes fragmentation, providing a molecular fingerprint. The fragmentation of benzophenones is well-characterized and typically involves α -cleavage at the carbonyl group.^{[9][10][11]}

Key Predicted Fragments:

- m/z 183/185: (4-chlorophenyl)carbonyl cation, $[\text{C}_7\text{H}_4\text{ClO}]^+$. The 3:1 isotopic pattern confirms the presence of chlorine.
- m/z 211/213: (2-bromo-5-methoxyphenyl)carbonyl cation, $[\text{C}_8\text{H}_6\text{BrO}_2]^+$. The 1:1 isotopic pattern confirms the presence of bromine.
- m/z 111/113: 4-chlorophenyl cation, $[\text{C}_6\text{H}_4\text{Cl}]^+$, from the loss of the (2-bromo-5-methoxy)benzoyl radical.

- m/z 186/188: 2-bromo-5-methoxyphenyl cation, $[C_7H_6BrO]^{+}$, from the loss of the 4-chlorobenzoyl radical.



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Caption: Predicted EI-MS fragmentation pathway.

Part 2: Structural Confirmation and Purity Assessment

Mass spectrometry confirms the molecular formula, but Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm the specific isomeric structure and connectivity of the atoms. Finally, chromatography is essential to determine the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (1H NMR) and carbon (^{13}C NMR) atom in the molecule, allowing for an unambiguous structural assignment.

- Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - (Optional but recommended for validation): Acquire 2D NMR spectra, such as COSY (^1H - ^1H correlation), HSQC (direct ^1H - ^{13}C correlation), and HMBC (long-range ^1H - ^{13}C correlation), to definitively assign all signals.[12][13]

The predicted chemical shifts are based on the additive effects of the substituents on the aromatic rings. The 4-chlorophenyl ring will appear as a pair of doublets (an AA'BB' system), while the tri-substituted 2-bromo-5-methoxyphenyl ring will show three distinct aromatic proton signals.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz):

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.7-7.8	d	2H	H-2', H-6'	Protons ortho to the carbonyl are deshielded.
~7.4-7.5	d	2H	H-3', H-5'	Protons ortho to the chlorine atom.
~7.3-7.4	d	1H	H-6	Ortho to carbonyl and adjacent to bromine.
~7.1-7.2	dd	1H	H-4	Coupled to H-3 and H-6 (small coupling).
~6.9-7.0	d	1H	H-3	Ortho to methoxy group, expected to be upfield.
~3.8-3.9	s	3H	-OCH ₃	Typical chemical shift for an aryl methoxy group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Predicted Shift (δ , ppm)	Assignment
~194-196	C=O
~159-161	C-5
~138-140	C-1'
~135-137	C-1
~132-134	C-4
~131-133	C-2', C-6'
~128-130	C-3', C-5'
~122-124	C-6
~118-120	C-3
~115-117	C-2
~55-57	-OCH ₃

These predicted assignments would be definitively confirmed using 2D NMR, where, for example, an HMBC experiment would show a correlation from the methoxy protons (~3.8 ppm) to the C-5 carbon (~160 ppm), validating the substitution pattern.

Chromatographic Purity Analysis

Determining the molecular weight is meaningful only if the sample is pure. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for assessing purity.[\[14\]](#)[\[15\]](#)

- Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for analysis.
- Instrumentation and Parameters:
 - HPLC System: A standard HPLC system with a UV-Vis detector.

- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for benzophenone derivatives.[14]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, 70:30 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Benzophenones have a strong UV absorbance. A wavelength around 254 nm is generally suitable.
- Injection Volume: 10 µL.

- Data Analysis:
 - Run the sample and record the chromatogram.
 - Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

A pure sample should yield a single, sharp, and symmetrical peak. A purity level of >97% is typically expected for a research-grade chemical.

Conclusion: A Self-Validating System

The determination of the molecular weight of **2-Bromo-4'-chloro-5-methoxybenzophenone** is a multi-faceted process that relies on the synergistic use of advanced analytical techniques. High-Resolution Mass Spectrometry provides an exact molecular formula, with the unique isotopic signature of bromine and chlorine serving as an inbuilt validation. NMR spectroscopy then confirms the precise atomic connectivity, ensuring the correct isomer has been synthesized. Finally, HPLC analysis quantifies the purity of the material. Together, these methods form a self-validating system, providing the high degree of confidence required for drug development and scientific research.

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